![molecular formula C19H15IN2O4 B4936978 ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4936978.png)
ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate, also known as EIBPB, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of pyrazolidine derivatives, which are known for their diverse biological activities. EIBPB has shown promising results in various preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in detail below.
Mechanism of Action
The mechanism of action of ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate is not fully understood. However, it has been proposed that ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate exerts its biological activity by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic proteins. ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway. Additionally, ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has been found to reduce oxidative stress and inflammation in the brain by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
Ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has also been shown to exhibit potent biological activity at low concentrations. However, ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has some limitations for lab experiments. It is a highly lipophilic compound, which can make it difficult to dissolve in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to elucidate its biological activity.
Future Directions
There are several future directions for research on ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate. One potential direction is to investigate its therapeutic potential in other diseases, such as cardiovascular and metabolic disorders. Another direction is to elucidate its mechanism of action to identify potential targets for drug development. Additionally, research can be conducted to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety. Overall, ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has shown promising results in various preclinical studies, and further research is needed to fully explore its potential therapeutic applications.
In conclusion, ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail. ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has shown promising results in various preclinical studies, and further research is needed to fully explore its potential therapeutic applications.
Synthesis Methods
The synthesis of ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate involves the condensation of 3-iodobenzaldehyde with ethyl 4-amino-3,5-dioxo-1-pyrazolidinecarboxylate in the presence of acetic acid as a catalyst. The resulting intermediate is then reacted with 4-hydroxybenzoic acid ethyl ester to obtain ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate. This synthesis method has been optimized to yield high purity and yield of ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate.
Scientific Research Applications
Ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
ethyl 4-[(4Z)-4-[(3-iodophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15IN2O4/c1-2-26-19(25)13-6-8-15(9-7-13)22-18(24)16(17(23)21-22)11-12-4-3-5-14(20)10-12/h3-11H,2H2,1H3,(H,21,23)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJFQPXWSJSDHV-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)I)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)I)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[(4Z)-4-[(3-iodophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-fluorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4936903.png)

![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4936907.png)
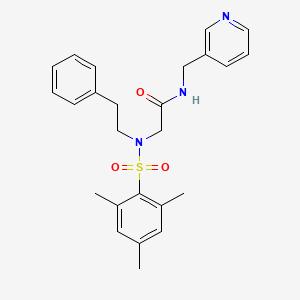
![5-{[(1-benzyl-4-piperidinyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4936915.png)
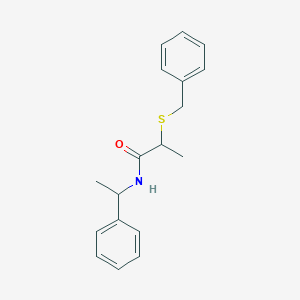


![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B4936946.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B4936966.png)
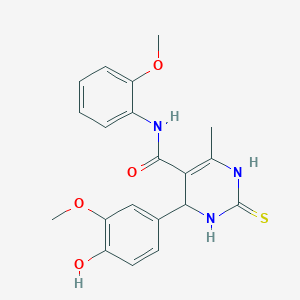
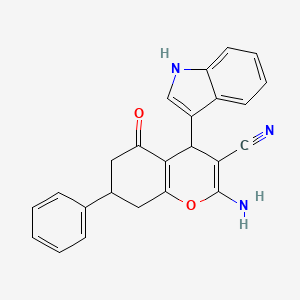
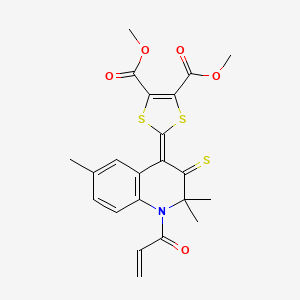
![1-({1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B4936998.png)